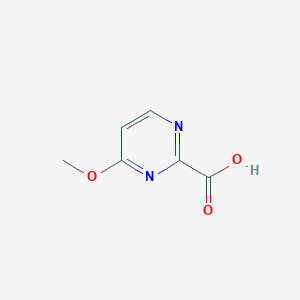

4-Methoxypyrimidine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxypyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-4-2-3-7-5(8-4)6(9)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJWBBTYRMBHDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672170 | |

| Record name | 4-Methoxypyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208682-80-7 | |

| Record name | 4-Methoxypyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methoxypyrimidine-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-methoxypyrimidine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide is intended for researchers, scientists, and professionals in the field of drug development. It delves into two primary, field-proven synthetic routes, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the methodologies. The synthesis of this key structural motif is crucial for the development of novel therapeutic agents, and this document aims to serve as a practical and authoritative resource for its preparation.

Introduction

Pyrimidine-2-carboxylic acids are a class of heterocyclic compounds that are integral to the structure of numerous biologically active molecules.[1] The substituent at the 4-position of the pyrimidine ring plays a crucial role in modulating the pharmacological properties of these compounds. Specifically, the 4-methoxy substitution is a key feature in several compounds with therapeutic potential. This guide will explore two robust synthetic strategies for the preparation of this compound:

-

Route 1: Functional Group Interconversion from a Pre-functionalized Pyrimidine Core. This approach leverages a commercially available or readily synthesized pyrimidine derivative, which undergoes a series of transformations to yield the target molecule.

-

Route 2: Ring System Construction Followed by Functionalization. This strategy involves the initial synthesis of the pyrimidine ring from acyclic precursors, followed by the introduction of the desired functional groups.

Each route will be discussed in detail, highlighting the underlying chemical principles, providing step-by-step experimental procedures, and offering insights into the advantages and limitations of each approach.

Route 1: Synthesis via Functional Group Interconversion

This synthetic pathway commences with a pre-formed pyrimidine ring and modifies its substituents to arrive at the final product. A logical and efficient starting material for this route is 2,4-dichloropyrimidine, which can be selectively functionalized.

Logical Flow of Route 1

Caption: Synthetic pathway for Route 1.

Step 1: Synthesis of 2-Chloro-4-methoxypyrimidine

The initial step involves the selective nucleophilic aromatic substitution of one of the chlorine atoms in 2,4-dichloropyrimidine with a methoxy group. The 4-position is generally more reactive towards nucleophilic attack than the 2-position, allowing for regioselective substitution.

Experimental Protocol:

-

To a stirred solution of sodium methoxide (1.1 equivalents) in anhydrous methanol, add 2,4-dichloropyrimidine (1.0 equivalent) portion-wise at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 2-chloro-4-methoxypyrimidine.[2]

| Parameter | Value |

| Reactants | 2,4-Dichloropyrimidine, Sodium Methoxide |

| Solvent | Methanol |

| Temperature | 0 °C to room temperature |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-95% |

Step 2: Synthesis of 4-Methoxypyrimidine-2-carbonitrile

The subsequent step is the conversion of the remaining chloro group at the 2-position to a nitrile group. This is typically achieved through a nucleophilic substitution reaction with a cyanide salt.

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-chloro-4-methoxypyrimidine (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (1.2 equivalents) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or gas chromatography (GC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield 4-methoxypyrimidine-2-carbonitrile.

| Parameter | Value |

| Reactants | 2-Chloro-4-methoxypyrimidine, Sodium Cyanide |

| Solvent | DMF or DMSO |

| Temperature | 80-100 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-85% |

Step 3: Hydrolysis of 4-Methoxypyrimidine-2-carbonitrile

The final step in this route is the hydrolysis of the nitrile functional group to a carboxylic acid. This transformation can be accomplished under either acidic or basic conditions.[3][4][5][6][7]

Experimental Protocol (Acidic Hydrolysis):

-

Suspend 4-methoxypyrimidine-2-carbonitrile (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Heat the mixture under reflux for 4-8 hours. The reaction progress can be monitored by the evolution of ammonia gas (if basic workup is performed later) or by TLC.

-

Cool the reaction mixture to room temperature.

-

The product, this compound, may precipitate upon cooling. If not, carefully neutralize the solution with a base (e.g., sodium hydroxide) to the isoelectric point of the amino acid to induce precipitation.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Experimental Protocol (Alkaline Hydrolysis):

-

Heat a mixture of 4-methoxypyrimidine-2-carbonitrile (1.0 equivalent) and an aqueous solution of sodium hydroxide (e.g., 10-20%) under reflux for 2-4 hours.[3]

-

Monitor the reaction for the cessation of ammonia evolution.

-

Cool the reaction mixture to room temperature and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of 2-3.

-

The carboxylic acid will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

| Parameter | Acidic Hydrolysis | Alkaline Hydrolysis |

| Reagents | Concentrated HCl, Water | Aqueous NaOH, Concentrated HCl |

| Temperature | Reflux | Reflux |

| Reaction Time | 4-8 hours | 2-4 hours |

| Typical Yield | 80-95% | 85-98% |

Route 2: Synthesis via Ring Construction and Subsequent Functionalization

This alternative approach involves the de novo synthesis of the pyrimidine ring, followed by the installation of the methoxy group. A plausible strategy is to first synthesize a 4-hydroxypyrimidine-2-carboxylic acid derivative, which can then be methylated.

Logical Flow of Route 2

Caption: Synthetic pathway for Route 2.

Step 1: Synthesis of a 4-Hydroxypyrimidine-2-carboxylic Acid Derivative

The construction of the pyrimidine ring can be achieved through various condensation reactions. A common method is the reaction of a β-ketoester with urea or a urea derivative.[8][9]

Experimental Protocol (Illustrative Example):

-

Dissolve sodium metal (2.2 equivalents) in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To this solution, add diethyl malonate (1.0 equivalent) and urea (1.1 equivalents).

-

Heat the mixture under reflux for 6-8 hours, during which a solid precipitate will form.

-

Cool the reaction mixture and add hot water to dissolve the solid.

-

Filter the hot solution and acidify the filtrate with concentrated hydrochloric acid.

-

The resulting precipitate of the 4,6-dihydroxypyrimidine derivative is collected by filtration, washed with water, and dried.

-

Further functional group manipulations would be required to obtain the desired 4-hydroxy-2-carboxylic acid structure, which can be complex.

Note: The direct synthesis of 4-hydroxypyrimidine-2-carboxylic acid via this route can be challenging and may require multiple steps and protecting group strategies.

Step 2: Methylation of the 4-Hydroxy Group

Assuming the successful synthesis of a suitable 4-hydroxypyrimidine-2-carboxylic acid precursor, the final step is the methylation of the hydroxyl group. This is typically carried out using a methylating agent in the presence of a base.[10][11]

Experimental Protocol:

-

Suspend the 4-hydroxypyrimidine-2-carboxylic acid derivative (1.0 equivalent) in a suitable solvent such as DMF or acetone.

-

Add a base, such as potassium carbonate (2.0-3.0 equivalents), to the suspension.

-

Add a methylating agent, for instance, methyl iodide or dimethyl sulfate (1.1-1.5 equivalents), dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter off the inorganic salts and concentrate the filtrate.

-

Purify the residue by column chromatography or recrystallization to obtain this compound.

| Parameter | Value |

| Reactants | 4-Hydroxypyrimidine-2-carboxylic acid derivative, Methylating agent (e.g., CH₃I), Base (e.g., K₂CO₃) |

| Solvent | DMF or Acetone |

| Temperature | Room temperature to 60 °C |

| Reaction Time | 6-12 hours |

| Typical Yield | 60-80% |

Comparative Analysis of Synthetic Routes

| Aspect | Route 1: Functional Group Interconversion | Route 2: Ring Construction |

| Starting Materials | Readily available substituted pyrimidines. | Simple acyclic precursors. |

| Number of Steps | Generally fewer and more direct steps. | Can be multi-step and complex. |

| Regioselectivity | Generally good control over regiochemistry. | Can be challenging to control regioselectivity during ring formation. |

| Overall Yield | Often higher due to fewer steps. | May be lower due to the complexity of the synthesis. |

| Scalability | Well-suited for large-scale synthesis. | May present challenges for scaling up. |

Conclusion

Both synthetic routes presented in this guide offer viable pathways to this compound. Route 1 , which relies on the functional group interconversion of a pre-existing pyrimidine ring, is generally the more efficient and higher-yielding approach, making it preferable for most applications, including large-scale production. Route 2 , involving the de novo construction of the pyrimidine ring, provides a more flexible approach for the synthesis of diverse analogs but can be more labor-intensive and result in lower overall yields. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including the availability of starting materials, desired scale of synthesis, and the need for analog preparation.

References

- Kalogirou, A. S., & Koutentis, P. A. (2019). Pyrimidine containing drugs.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones. RSC Publishing.

- Google Patents. (n.d.). Process for preparing 4-hydroxypyrimidine.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. RSC Publishing.

- Guidechem. (n.d.). What is the synthesis process of 4-Hydroxypyridine?

- Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.

- National Institutes of Health. (n.d.). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether.

- CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.

- ChemSpider. (n.d.). Permanganate oxidation of a methyl group to carboxylic acid.

- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.

- ResearchGate. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids.

- International Journal of Pharmaceutical Sciences and Research. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER.

- Google Patents. (n.d.). Process for preparing 4-hydroxypyridines.

- National Institutes of Health. (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.

- Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids.

- Santa Cruz Biotechnology. (n.d.). 4-Hydroxy-2-methyl-pyrimidine-5-carboxylic acid.

- Sigma-Aldrich. (n.d.). 2-Chloro-4-methoxypyrimidine 98%.

- ChemScene. (n.d.). 2-Methoxy-6-methylpyrimidine-4-carboxylic acid.

- National Institutes of Health. (n.d.). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.

- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.

- TCI Chemicals. (n.d.). 2-Chloro-4-methoxypyrimidine.

- ACS Publications. (n.d.). Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands.

- Chemguide. (n.d.). hydrolysis of nitriles.

- MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.

- ResearchGate. (n.d.). Oxidation mechanism of 6-methyl-2,4-dioxopyrimidine with selenium oxide and selenous acid.

- Google Patents. (n.d.). Hydrolysis of nitriles to carboxylic acids.

- Google Patents. (n.d.). Method for the oxidation of aryl methyl groups to carboxylic acid groups.

- Organic Chemistry Portal. (n.d.).

- ChemicalBook. (n.d.). 2-CHLORO-4-METHOXYPYRIMIDINE.

- ChemicalBook. (n.d.). 22536-63-6(2-CHLORO-4-METHOXYPYRIMIDINE) Product Description.

- ECHEMI. (n.d.). 4-methylpent-4-enal + NaCN H₂O, HCl.

Sources

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. 2-CHLORO-4-METHOXYPYRIMIDINE | 22536-63-6 [amp.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

- 8. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 9. ijpsr.com [ijpsr.com]

- 10. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Spectroscopic Profile of 4-Methoxypyrimidine-2-carboxylic acid: A Technical Guide for Researchers

Introduction

4-Methoxypyrimidine-2-carboxylic acid (CAS: 1208682-80-7) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] As a substituted pyrimidine, it belongs to a class of molecules that form the structural core of nucleobases and numerous pharmaceuticals. The presence of a carboxylic acid at the 2-position and a methoxy group at the 4-position creates a unique electronic and structural landscape, making it a valuable building block for synthesizing more complex molecules with potential therapeutic activities.

This technical guide provides an in-depth, predictive analysis of the key spectroscopic data for this compound. In the absence of a consolidated, publicly available experimental dataset, this document leverages foundational spectroscopic principles and data from analogous structures to offer a robust, predictive framework for its characterization. This guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of the molecule's spectral signatures for identification, purity assessment, and structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the two aromatic protons on the pyrimidine ring and the three protons of the methoxy group. The acidic proton of the carboxyl group is often broad and may exchange with deuterium in solvents like D₂O, sometimes rendering it invisible or shifted significantly downfield.

Rationale for Predictions:

-

H5 and H6 Protons : The pyrimidine ring protons at positions 5 and 6 form an AX spin system and are expected to appear as doublets. The proton at C6 is adjacent to a ring nitrogen (N1), which is deshielding, placing its signal downfield. The proton at C5 is influenced by the electron-donating methoxy group at C4, shifting its signal upfield relative to H6.

-

Methoxy Protons : The three protons of the methoxy group (-OCH₃) are chemically equivalent and will appear as a sharp singlet. Its position around 4.0 ppm is characteristic for a methoxy group attached to an aromatic system.

-

Carboxylic Acid Proton : The -COOH proton is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm. Its exact chemical shift is highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~13.0 - 14.0 | Broad Singlet | 1H | COOH |

| ~8.85 | Doublet | 1H | H6 |

| ~7.15 | Doublet | 1H | H5 |

| ~4.05 | Singlet | 3H | -OCH₃ |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often preferred for carboxylic acids to observe the exchangeable acidic proton.

-

Instrument Setup : Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition : Acquire the spectrum at room temperature. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.

-

Processing : Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Diagram 1: ¹H NMR Structural Assignments

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule.

Rationale for Predictions:

-

Carbonyl Carbon (C=O) : The carboxylic acid carbonyl carbon is the most deshielded, typically appearing around 160-170 ppm.[3]

-

Aromatic Carbons : The chemical shifts of the pyrimidine ring carbons are influenced by their position relative to the nitrogen atoms and the substituents. C2, C4, and C6 are generally downfield due to their direct attachment to electronegative nitrogen atoms. The methoxy group at C4 will cause a significant downfield shift for C4 itself (ipso-carbon) but an upfield (shielding) effect on the ortho- and para-positions if it were a benzene ring; here, its effect on C5 and C6 is modulated by the ring nitrogens. C2 is attached to the carboxylic acid, further shifting it downfield.

-

Methoxy Carbon (-OCH₃) : The carbon of the methoxy group will appear in the typical region for sp³ carbons bonded to oxygen, around 55-60 ppm.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165.0 | C=O (Carboxylic Acid) |

| ~163.5 | C4 |

| ~158.0 | C6 |

| ~155.0 | C2 |

| ~108.0 | C5 |

| ~56.0 | -OCH₃ |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation : Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration (20-50 mg) for natural abundance ¹³C detection.

-

Instrument Setup : Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition : Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR.

-

Processing : Process the FID and reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. The spectrum of this compound will be dominated by features from the carboxylic acid and the substituted aromatic ring.

Rationale for Predictions: The most characteristic feature will be the extremely broad O-H stretch of the hydrogen-bonded carboxylic acid dimer, which often spans from 2500 to 3300 cm⁻¹.[2][3] The C=O stretch will be a strong, sharp band around 1700-1730 cm⁻¹. The pyrimidine ring will exhibit several C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Shape | Assignment |

|---|---|---|---|

| 2500-3300 | Strong | Very Broad | O-H stretch (Carboxylic acid dimer) |

| ~2950 | Medium | Sharp | C-H stretch (Methoxy) |

| 1700-1730 | Strong | Sharp | C=O stretch (Carboxylic acid) |

| 1580-1610 | Medium-Strong | Sharp | C=N stretch (Pyrimidine ring) |

| 1400-1550 | Medium-Strong | Multiple Sharp | C=C stretch (Pyrimidine ring) |

| 1250-1300 | Strong | Sharp | C-O stretch (Aryl ether) |

| ~1200 | Medium | Broad | C-O stretch (Carboxylic acid) |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation : Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Instrument Setup : Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition : Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample using the anvil and collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Diagram 2: Spectroscopic Analysis Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound (Molecular Weight: 154.12 g/mol ), electron ionization (EI) would be a common technique.

Rationale for Predictions: The molecular ion peak (M⁺) at m/z 154 should be observable. The fragmentation of pyrimidine carboxylic acids is often driven by initial losses from the substituent groups, followed by cleavage of the stable pyrimidine ring.[3][4]

-

Loss of •OH (M-17) : A common fragmentation for carboxylic acids, though less prominent than in aliphatic acids.[5]

-

Loss of •OCH₃ (M-31) : Cleavage of the methoxy radical is a likely pathway.

-

Loss of CO₂ (M-44) : Decarboxylation is a very common fragmentation pathway for carboxylic acids, leading to a fragment corresponding to the 4-methoxypyrimidine cation.

-

Loss of •COOH (M-45) : Loss of the entire carboxyl radical is also a characteristic fragmentation.[5]

Table 4: Predicted Key Fragments in EI-Mass Spectrum

| m/z | Predicted Identity | Fragmentation Pathway |

|---|---|---|

| 154 | [M]⁺ | Molecular Ion |

| 137 | [M - OH]⁺ | Loss of hydroxyl radical |

| 123 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 110 | [M - CO₂]⁺ | Loss of carbon dioxide |

| 109 | [M - COOH]⁺ | Loss of carboxyl radical |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization : Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the ion source.

-

Analysis : Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection : Detect the ions to generate the mass spectrum.

Diagram 3: Predicted Primary Mass Spectrometry Fragmentation

Conclusion

The structural characterization of this compound can be confidently achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive framework outlining the expected spectroscopic signatures. The key diagnostic features include: two distinct doublets in the aromatic region of the ¹H NMR, a characteristic broad O-H and sharp C=O stretch in the IR spectrum, and a prominent molecular ion peak at m/z 154 with a likely base peak resulting from decarboxylation (m/z 110) in the mass spectrum. By understanding these predicted data points and the rationale behind them, researchers can effectively identify and verify the structure of this important synthetic intermediate.

References

-

Poplawski, J., & Sarzynska, J. (2002). Mass spectrometric study of some 4-pyrimidine carboxylic acids. Rapid Communications in Mass Spectrometry, 16(21), 2044-7. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 19, 2026, from [Link]

-

SpectraBase. (n.d.). Pyrimidine-2-carboxylic acid. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 4-Methoxy-2-pyrimidinamine. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid. Retrieved January 19, 2026, from [Link]

-

YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved January 19, 2026, from [Link]

-

NIST WebBook. (n.d.). Pyrimidine, 4-methyl-. Retrieved January 19, 2026, from [Link]

-

SpectraBase. (n.d.). Pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-, ethyl ester - Optional[1H NMR] - Spectrum. Retrieved January 19, 2026, from [Link]

-

BuyersGuideChem. (n.d.). This compound suppliers and producers. Retrieved January 19, 2026, from [Link]

-

Chem-Space. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2025). OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. Retrieved January 19, 2026, from [Link]

Sources

- 1. 1208682-80-7|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - CAS:1208682-80-7 - 上海相辉医药科技有限公司 [sunwaypharm.cn]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mass spectrometric study of some 4-pyrimidine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 4-Methoxypyrimidine-2-carboxylic acid: Structure, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Methoxypyrimidine-2-carboxylic acid, a heterocyclic building block of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its core chemical properties, structural features, spectroscopic signature, synthesis, and functional applications, grounding our discussion in established chemical principles and field-proven insights.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 1208682-80-7) belongs to the pyrimidine class of heterocycles, a scaffold that is foundational to numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1] The molecule's structure is characterized by a pyrimidine ring substituted with a methoxy group at the 4-position and a carboxylic acid at the 2-position. This specific arrangement of functional groups imparts a unique combination of electronic and steric properties that are highly valuable for molecular design.

The carboxylic acid moiety is a crucial functional group in many pharmaceuticals, often acting as a key pharmacophore that can form strong hydrogen bonds or ionic interactions with biological targets.[2][3] However, its presence can also influence pharmacokinetic properties, a consideration that medicinal chemists actively address through strategies like bioisosteric replacement.[4] The methoxy group and the nitrogen atoms in the pyrimidine ring provide additional points for hydrogen bonding and can be modulated to fine-tune the molecule's solubility, lipophilicity, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Below is a summary of its key chemical properties:

| Property | Value | Source/Method |

| CAS Number | 1208682-80-7 | [5] |

| Molecular Formula | C₆H₆N₂O₃ | Calculated |

| Molecular Weight | 154.12 g/mol | PubChem[6] |

| IUPAC Name | This compound | IUPAC Nomenclature |

| SMILES | COC1=NC(=NC=C1)C(=O)O | OEChem |

| Appearance | Predicted: White to off-white solid | Inferred from similar compounds |

| pKa (acidic) | ~3-4 (Predicted) | Inferred from pyrimidine carboxylic acids |

| pKa (basic) | ~1-2 (Predicted) | Inferred from pyrimidine ring pKa |

Chemical Structure:

Caption: 2D structure of this compound.

Spectroscopic Characterization Profile

While a publicly available, complete set of experimental spectra for this specific compound is limited, its spectroscopic profile can be reliably predicted based on the well-established behavior of its constituent functional groups.[7] This predictive analysis is a crucial step in structure verification and quality control during synthesis.

¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid.

-

δ ~13.0-14.0 ppm (s, 1H, broad): This very downfield and broad singlet is characteristic of the carboxylic acid proton (-COOH), which is often broadened due to hydrogen bonding and exchange.[7]

-

δ ~8.8 ppm (d, 1H, J ≈ 5 Hz): This signal corresponds to the proton at the C6 position of the pyrimidine ring. It is expected to be a doublet due to coupling with the C5 proton.

-

δ ~7.2 ppm (d, 1H, J ≈ 5 Hz): This signal corresponds to the proton at the C5 position. It appears as a doublet from coupling to the C6 proton.

-

δ ~4.0 ppm (s, 3H): A sharp singlet integrating to three protons, characteristic of the methoxy group (-OCH₃) protons.

¹³C NMR Spectroscopy (Predicted, 100 MHz, DMSO-d₆)

The carbon NMR would provide insights into the electronic environment of each carbon atom.

-

δ ~165 ppm: The carbonyl carbon of the carboxylic acid.

-

δ ~170 ppm: The C4 carbon, which is attached to the electronegative oxygen of the methoxy group.

-

δ ~160 ppm: The C2 carbon, attached to the carboxylic acid group.

-

δ ~158 ppm: The C6 carbon of the pyrimidine ring.

-

δ ~110 ppm: The C5 carbon of the pyrimidine ring.

-

δ ~56 ppm: The carbon of the methoxy group (-OCH₃).

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the presence of the carboxylic acid and the aromatic system.

-

3300-2500 cm⁻¹ (broad): A very broad and strong absorption band characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[8]

-

~1710-1730 cm⁻¹ (strong): A sharp and strong absorption corresponding to the C=O (carbonyl) stretching of the carboxylic acid.[7]

-

~1600 cm⁻¹, ~1570 cm⁻¹ (medium): Absorptions from C=N and C=C stretching vibrations within the pyrimidine ring.

-

~1250-1300 cm⁻¹ (strong): C-O stretching vibration associated with the carboxylic acid.

-

~1030-1250 cm⁻¹ (strong): Asymmetric and symmetric C-O-C stretching of the methoxy ether group.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight and provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 154, corresponding to the molecular weight of the compound.

-

Key Fragments: Expect to see fragments corresponding to the loss of key groups, such as:

-

m/z = 109: Loss of the carboxyl group (-COOH, 45 Da).

-

m/z = 123: Loss of the methoxy radical (·OCH₃, 31 Da).

-

The fragmentation of pyrimidine carboxylic acids is influenced by the substituents on the ring.[9]

-

Synthesis and Reactivity

Proposed Synthetic Pathway

A robust and scalable synthesis of this compound can be envisioned starting from the commercially available 2-Chloro-4-methoxypyrimidine.[10] This pathway leverages well-established organometallic chemistry.

Step 1: Halogen-Metal Exchange. The starting material, 2-Chloro-4-methoxypyrimidine, is treated with a strong organolithium reagent, such as n-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). This facilitates a halogen-metal exchange, replacing the chlorine atom at the 2-position with lithium to form a highly reactive 2-lithiated pyrimidine intermediate. The choice of low temperature is critical to prevent side reactions and decomposition of the organolithium intermediate.

Step 2: Carboxylation. The freshly prepared 2-lithiated pyrimidine is then quenched by bubbling carbon dioxide (CO₂) gas through the solution or by pouring the reaction mixture over crushed dry ice. The nucleophilic lithiated carbon attacks the electrophilic carbon of CO₂.

Step 3: Acidic Workup. A final aqueous acidic workup (e.g., with dilute HCl) protonates the resulting lithium carboxylate salt to yield the final product, this compound.

Caption: Proposed synthetic workflow for this compound.

Key Reactivity Insights

The reactivity of this molecule is dominated by its functional groups:

-

Carboxylic Acid: This group can undergo standard transformations such as:

-

Esterification: Reaction with alcohols under acidic conditions.

-

Amide Coupling: Activation (e.g., with HATU, HOBt) followed by reaction with primary or secondary amines to form amides. This is a cornerstone of medicinal chemistry for building larger, more complex molecules.

-

Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

-

-

Pyrimidine Ring: The pyrimidine ring is generally electron-deficient, which deactivates it towards electrophilic aromatic substitution. The nitrogen atoms are basic and can be protonated or alkylated. The methoxy group is a potential site for O-demethylation under harsh conditions (e.g., with BBr₃).

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a valuable heterocyclic building block for the synthesis of more complex drug candidates.[1] Its utility stems from the strategic placement of its functional groups, which serve as versatile handles for molecular elaboration.

Role as a Molecular Scaffold

In drug discovery, the goal is often to synthesize a library of related compounds to explore the structure-activity relationship (SAR) around a biological target. The pyrimidine core provides a rigid and defined geometry, while the carboxylic acid and methoxy groups offer vectors for diversification.

-

Amide Library Synthesis: The carboxylic acid is an ideal anchor point for amide coupling reactions. By reacting it with a diverse collection of amines, researchers can rapidly generate a library of compounds, systematically varying the substituents to probe for improved potency, selectivity, or pharmacokinetic properties.

-

Fragment-Based Drug Design (FBDD): This molecule is an excellent candidate for use as a chemical fragment in FBDD. Its relatively low molecular weight and defined chemical features allow it to be used in screening campaigns to identify initial, low-affinity binders to a protein target. The methoxy and carboxylic acid groups then provide clear vectors for growing the fragment into a more potent lead compound.

Caption: Role as a scaffold in drug discovery.

Bioisosteric Potential and Target Interactions

The carboxylic acid group is a well-known mimic of phosphate groups and can chelate key metal ions (like Zn²⁺) in enzyme active sites, a strategy employed in the design of some enzyme inhibitors.[11] The pyrimidine scaffold itself is a bioisostere of other aromatic systems, such as benzene or pyridine, and its nitrogen atoms can act as crucial hydrogen bond acceptors in protein-ligand interactions. This has been demonstrated in the development of various inhibitors targeting enzymes in pathways like the methylerythritol phosphate (MEP) pathway, which is essential in many bacteria.[11]

Conclusion

This compound represents a highly valuable and versatile building block for modern medicinal chemistry. Its well-defined structure, characterized by a trifunctionalized heterocyclic core, provides chemists with multiple avenues for synthetic elaboration. A deep understanding of its chemical properties, spectroscopic signature, and reactivity is essential for its effective deployment in the rational design and synthesis of novel therapeutic agents. As the demand for new and innovative small molecule drugs continues to grow, scaffolds such as this will remain at the forefront of pharmaceutical research and development.

References

-

Genta, M., et al. (2002). Mass spectrometric study of some 4-pyrimidine carboxylic acids. Rapid Communications in Mass Spectrometry, 16(21), 2044-7. [Link]

- Google Patents. Process for preparing 4-hydroxypyrimidine.

- Google Patents. Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.

-

LibreTexts Chemistry. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12828998, 4-Methoxypyrimidine-5-carboxylic Acid. [Link]

-

QuimicaOrganica.org. IR Spectrum: Carboxylic Acids. [Link]

-

Synthesis. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]

-

Taylor, R. D., et al. (2019). Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. PLoS ONE, 14(9), e0221512. [Link]

-

Various Authors. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. [Link]

-

Various Authors. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Current Medicinal Chemistry. [Link]

-

Various Authors. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry. [Link]

-

Wright, W. W., et al. (1997). Surface of Cytochrome C: Infrared Spectroscopy of Carboxyl Groups. Biochemistry, 36(48), 14724-32. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1208682-80-7|this compound|BLD Pharm [bldpharm.com]

- 6. 4-Methoxypyrimidine-5-carboxylic Acid | C6H6N2O3 | CID 12828998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. echemi.com [echemi.com]

- 9. Mass spectrometric study of some 4-pyrimidine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrimidine Scaffold: A Privileged Structure in Drug Discovery and the Untapped Potential of 4-Methoxypyrimidine-2-carboxylic Acid

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1] Its prevalence in nature as a core component of nucleic acids has made it a focal point for the design of molecules that can modulate fundamental biological processes.[2] Pyrimidine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] This guide explores the therapeutic landscape of pyrimidine-based drugs and extrapolates the potential biological activities of a specific, under-investigated derivative: 4-Methoxypyrimidine-2-carboxylic acid. We will delve into hypothesized mechanisms of action, propose a comprehensive research workflow for its evaluation, and provide detailed, actionable protocols for its investigation.

Introduction: The Versatility of the Pyrimidine Core

The pyrimidine ring is an aromatic heterocycle that is synthetically tractable and possesses physicochemical properties conducive to favorable pharmacokinetic and pharmacodynamic profiles.[3] Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems allows for effective interaction with a wide array of biological targets.[3] This has led to the development of numerous successful drugs, such as the anticancer agent 5-Fluorouracil, which acts as an antimetabolite to inhibit DNA synthesis, and Imatinib, a tyrosine kinase inhibitor.[4] The diverse mechanisms of action of pyrimidine-containing drugs highlight the scaffold's potential for generating novel therapeutics against a wide range of diseases.[4][5]

This compound (CAS: 1208682-80-7) is a small molecule that combines the established pyrimidine core with a methoxy group and a carboxylic acid moiety. While direct biological data on this specific compound is scarce, its structural features suggest several plausible avenues for therapeutic activity. The carboxylic acid group can act as a key interacting moiety, for instance, a zinc-binding group in metalloenzymes, while the methoxy group can influence solubility and metabolic stability.[6] This guide will build a scientific case for the investigation of this compound, outlining a logical progression from in-silico analysis to robust in-vitro validation.

Physicochemical Properties and Synthetic Considerations

| Property | Value | Source |

| IUPAC Name | 4-methoxy-pyrimidine-2-carboxylic acid | - |

| CAS Number | 1208682-80-7 | [7] |

| Molecular Formula | C₆H₆N₂O₃ | - |

| Molecular Weight | 154.13 g/mol | - |

The synthesis of this compound and its derivatives can be approached through various established methods in heterocyclic chemistry. For instance, functional group interconversion starting from commercially available substituted pyrimidines, such as 2-chloro-4-methoxypyrimidine, could be a viable route.[8] The carboxylic acid moiety can be introduced via methods like oxidation of a corresponding methyl or hydroxymethyl group, or through carboxylation using organometallic reagents.

Hypothesized Biological Activities & Mechanistic Targets

Based on the extensive literature on pyrimidine derivatives, we can postulate several high-potential biological activities for this compound.

Anticancer Activity: Targeting Kinase Signaling

A significant number of pyrimidine-based anticancer drugs function by inhibiting protein kinases that are critical for cancer cell proliferation and survival.[9] Key targets include Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2), which are often dysregulated in various cancers.[10][11] The pyrimidine scaffold can effectively occupy the ATP-binding pocket of these kinases.

Hypothesized Mechanism: this compound may act as a competitive inhibitor at the ATP-binding site of oncogenic kinases like EGFR and HER2. The pyrimidine ring could form key hydrogen bonds with the hinge region of the kinase, while the carboxylic acid and methoxy groups could be oriented to interact with other residues in the active site, conferring potency and selectivity.

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Anti-inflammatory Activity: COX-2 Inhibition

Chronic inflammation is a key factor in the progression of several diseases, and cyclooxygenase-2 (COX-2) is a major therapeutic target.[12][13] Certain pyrimidine derivatives have been shown to be selective COX-2 inhibitors, offering anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[12][14]

Hypothesized Mechanism: The carboxylic acid group of this compound could mimic the carboxylate of arachidonic acid, the natural substrate of COX enzymes. This would allow it to bind to the active site of COX-2. The pyrimidine core and methoxy substituent could then interact with the secondary pocket of the COX-2 active site, leading to selective inhibition.

Antimicrobial Activity: Targeting Essential Bacterial Enzymes

The search for novel antimicrobial agents is a global health priority. Pyrimidine derivatives have been explored as inhibitors of essential bacterial pathways not present in mammals, such as the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis.[6]

Hypothesized Mechanism: this compound could potentially inhibit a key metalloenzyme in a bacterial-specific metabolic pathway. The carboxylic acid and nitrogen atoms of the pyrimidine ring could act as chelating agents for a catalytic metal ion (e.g., Zn²⁺) in the enzyme's active site, thereby blocking its function and inhibiting bacterial growth.[6]

Proposed Research Workflow: A Roadmap for Discovery

A systematic approach is essential to validate the therapeutic potential of this compound. The following workflow outlines a logical progression from computational prediction to in-vitro validation.

Caption: A proposed workflow for investigating the compound.

In Silico Screening: Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction.[15][16]

Objective: To predict the binding affinity and interaction patterns of this compound with the active sites of EGFR, HER2, and COX-2.

Step-by-Step Methodology:

-

Target Preparation:

-

Obtain the 3D crystal structures of the target proteins (EGFR, HER2, COX-2) from the Protein Data Bank (PDB).

-

Prepare the protein for docking by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.

-

-

Ligand Preparation:

-

Generate a 3D conformation of this compound.

-

Perform energy minimization and assign appropriate charges.

-

-

Docking Simulation:

-

Define the binding site (grid box) on the target protein, typically centered on the active site occupied by a known inhibitor.

-

Run the docking algorithm (e.g., AutoDock) to generate multiple binding poses of the ligand within the active site.[16]

-

-

Analysis:

-

Rank the poses based on their predicted binding energy (docking score).

-

Visualize the top-ranked poses to analyze key interactions (hydrogen bonds, hydrophobic interactions, etc.) with active site residues.

-

In Vitro Biological Evaluation: Detailed Experimental Protocols

This protocol is adapted from luminescent kinase assays like ADP-Glo™, which quantify kinase activity by measuring ADP production.[8][17]

Objective: To determine the IC₅₀ value of this compound against recombinant EGFR and HER2 kinases.

Materials:

-

Recombinant human EGFR/HER2 kinase

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)[8]

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well white plates

Procedure:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series in Kinase Assay Buffer.

-

To a 96-well plate, add 5 µL of the diluted test compound or control inhibitor (e.g., Erlotinib). Include "no inhibitor" and "no enzyme" controls.

-

Prepare a master mix containing ATP and the peptide substrate in Kinase Assay Buffer. Add 10 µL to each well.

-

Initiate the reaction by adding 10 µL of diluted EGFR or HER2 enzyme to each well.

-

Incubate at room temperature for 60 minutes.[17]

-

Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.[8]

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[5][8]

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition relative to the "no inhibitor" control and determine the IC₅₀ value by plotting inhibition versus log-concentration of the compound.

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][10][18]

Objective: To assess the cytotoxic effect of this compound on cancer cell lines (e.g., A549 - lung, MCF-7 - breast).

Materials:

-

Cancer cell lines

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well tissue culture plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the growth medium and add 100 µL to the respective wells. Include vehicle-only controls.

-

Incubate for 48-72 hours.

-

Aspirate the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C until purple formazan crystals are visible.[18]

-

Aspirate the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC₅₀ value.

This protocol is based on a colorimetric assay that measures the peroxidase activity of COX enzymes.[14]

Objective: To determine the IC₅₀ values of this compound for COX-1 and COX-2 and to calculate its selectivity index.

Materials:

-

Ovine or human recombinant COX-1 and COX-2 enzymes

-

Heme

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Arachidonic acid (substrate)

-

TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) colorimetric substrate

-

96-well plates

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add assay buffer, heme, the COX-1 or COX-2 enzyme, and the diluted test compound or control inhibitor (e.g., Celecoxib, Piroxicam).

-

Incubate for 10 minutes at 37°C.[19]

-

Add the colorimetric substrate TMPD.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately read the absorbance at 590 nm over a period of 5 minutes to measure the rate of TMPD oxidation.

-

Calculate the rate of reaction for each concentration and determine the percent inhibition.

-

Plot percent inhibition versus log-concentration to determine the IC₅₀ values for COX-1 and COX-2.

-

Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1][20][21]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

Procedure:

-

Prepare a bacterial inoculum by suspending colonies from a fresh agar plate in saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[21]

-

Prepare a 2-fold serial dilution of the test compound in MHB directly in the 96-well plate over a desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculate each well with the prepared bacterial suspension.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 16-20 hours.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[21]

Conclusion and Future Directions

While this compound remains a largely unexplored molecule, its structural features, viewed through the lens of established pyrimidine pharmacology, suggest significant therapeutic potential. The hypotheses presented in this guide—targeting oncogenic kinases, inflammatory enzymes, and essential microbial pathways—provide a rational basis for its investigation. The detailed protocols offer a clear and actionable framework for researchers to systematically evaluate its biological activity.

Positive results from these in-vitro studies would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as advancement into more complex cellular and in-vivo models. The journey from a promising chemical structure to a clinically effective drug is long and challenging, but it begins with rigorous and well-designed foundational research as outlined herein.

References

- Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC. (n.d.). NIH.

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (n.d.). ResearchGate.

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). YouTube. Retrieved January 19, 2026, from [Link]

-

Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. Retrieved January 19, 2026, from [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved January 19, 2026, from [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Retrieved January 19, 2026, from [Link]

-

Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. (2018, January 20). PubMed. Retrieved January 19, 2026, from [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024, October 13). PubMed. Retrieved January 19, 2026, from [Link]

-

MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved January 19, 2026, from [Link]

-

Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved January 19, 2026, from [Link]

-

Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC. (2019, September 3). NIH. Retrieved January 19, 2026, from [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

-

Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020, April 23). CORE. Retrieved January 19, 2026, from [Link]

-

Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved January 19, 2026, from [Link]

-

COX2 Inhibitor Screening Assay Kit COX2 82210. (n.d.). BPS Bioscience. Retrieved January 19, 2026, from [Link]

-

Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Retrieved January 19, 2026, from [Link]

- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents. (n.d.).

-

EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. Retrieved January 19, 2026, from [Link]

-

Assay for Isolation of Inhibitors of Her2-Kinase Expression - PMC. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Assay for Isolation of Inhibitors of Her2-Kinase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. protocols.io [protocols.io]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. HADDOCK2.4 shape-restrained protein-small molecule tutorial – Bonvin Lab [bonvinlab.org]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. promega.com [promega.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 15. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. promega.com [promega.com]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. youtube.com [youtube.com]

- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

The Versatility of the 4-Methoxypyrimidine-2-carboxylic Acid Scaffold: A Technical Guide for Drug Discovery

Introduction: In the landscape of medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the basis of numerous therapeutic agents and biologically active molecules.[1] Among its many variations, the 4-methoxypyrimidine-2-carboxylic acid moiety has emerged as a particularly versatile building block in the design of targeted therapies. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of this compound derivatives and their analogs. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, elucidating the therapeutic potential of this chemical class and providing practical insights for its application in drug discovery programs.

The this compound Core: A Favorable Pharmacophore

The this compound scaffold possesses a unique combination of chemical features that make it an attractive starting point for drug design. The pyrimidine ring itself is a bioisostere of a phenyl ring but with the added advantage of hydrogen bond acceptors (the nitrogen atoms), which can facilitate crucial interactions with biological targets. The 2-carboxylic acid group provides a key interaction point, often acting as a metal-chelating group or a hydrogen bond donor/acceptor, anchoring the molecule within a target's active site. The 4-methoxy group can influence the molecule's electronic properties, solubility, and metabolic stability, and can also be a key determinant in target engagement. The strategic placement of these functional groups provides a rich platform for chemical modification and optimization of pharmacological properties.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of this compound and its derivatives can be approached through several strategic routes. A common and versatile precursor is 2-chloro-4-methoxypyrimidine, which allows for nucleophilic substitution at the 2-position.[2][3][4]

Synthesis of Key Precursor: 2-Chloro-4-methoxypyrimidine

A reliable method for the preparation of 2-chloro-4-methoxypyrimidine involves the reaction of 2,4-dichloropyrimidine with sodium methoxide.[3][4]

Experimental Protocol: Synthesis of 2-Chloro-4-methoxypyrimidine

-

Dissolve 2,4-dichloropyrimidine (1.0 eq) in methanol at 0°C.

-

Slowly add a solution of sodium methoxide (1.0 eq) in methanol while maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the mixture under reduced pressure to obtain a solid.

-

Dilute the solid with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield 2-chloro-4-methoxypyrimidine as a white solid.[3]

General Synthesis of this compound Derivatives

With the 2-chloro-4-methoxypyrimidine precursor in hand, the 2-carboxylic acid functionality can be introduced, followed by further derivatization. A common approach involves a metal-catalyzed carbonylation reaction or reaction with a suitable carbon dioxide equivalent. Subsequent amide coupling or esterification reactions can then be employed to generate a library of analogs.

Experimental Workflow: Synthesis of 4-Methoxypyrimidine-2-carboxamides

Caption: General workflow for the synthesis of 4-methoxypyrimidine-2-carboxamide derivatives.

Biological Activities and Therapeutic Targets

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, highlighting their potential in various therapeutic areas.

Anticancer Activity

3.1.1. Inhibition of Monocarboxylate Transporter 4 (MCT4)

A notable example of a bioactive derivative is a 4-methoxypyridine-2-carboxylic acid analog that has been identified as a highly selective and potent inhibitor of the monocarboxylate transporter 4 (MCT4).[5] MCT4 is a key player in tumor metabolism, responsible for the efflux of lactate from glycolytic cancer cells, thereby maintaining a favorable pH for tumor growth and proliferation.[5] Inhibition of MCT4 leads to intracellular lactate accumulation and acidification, ultimately resulting in reduced cancer cell viability.[5]

The discovery and optimization of a novel class of MCT4 inhibitors stemmed from a cellular screening in MDA-MB-231 breast cancer cells.[5] The optimized compound demonstrated direct interaction with the cytosolic domain of MCT4 and inhibited lactate efflux in vitro.[5] Importantly, this compound exhibited favorable pharmacokinetic properties, allowing for in vivo studies where it demonstrated antitumor activity in a mouse tumor model.[5]

Signaling Pathway: Impact of MCT4 Inhibition on Cancer Cell Metabolism

Caption: Inhibition of MCT4 by a this compound derivative disrupts lactate efflux, leading to intracellular acidification and cancer cell death.

3.1.2. Kinase Inhibition

The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors.[6] Derivatives of 4-methoxypyrimidine have been explored as inhibitors of various kinases implicated in cancer, such as Aurora kinases and mitogen-activated protein kinase-activated protein kinase 2 (MK2).[7][8] The carboxylic acid moiety can form key interactions with the hinge region of the kinase domain, while the 4-methoxy group can be tailored to occupy specific hydrophobic pockets, thereby influencing potency and selectivity.

Antiviral and Antibacterial Activity

Pyrimidine analogs have a long history as antiviral and antibacterial agents, often acting as nucleoside/nucleotide mimics that disrupt viral or bacterial replication.[9][10][11] The this compound scaffold can be envisioned as a non-nucleoside scaffold that can be decorated with appropriate functional groups to target viral enzymes such as polymerases or proteases, or bacterial enzymes involved in essential metabolic pathways.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound core has provided valuable insights into the structural requirements for potent and selective biological activity.

Key SAR Observations:

-

The 2-Carboxylic Acid: This group is often crucial for activity, forming key hydrogen bonds or chelating with metal ions in the active site of target enzymes. Conversion to an ester or amide can modulate pharmacokinetic properties, but often at the cost of in vitro potency.

-

The 4-Methoxy Group: This group can be critical for maintaining a specific conformation or for occupying a hydrophobic pocket. Replacement with other alkoxy groups or halogens can be used to fine-tune potency and metabolic stability.

-

Substitution on the Pyrimidine Ring: The 5- and 6-positions of the pyrimidine ring are amenable to substitution to enhance potency, selectivity, and physicochemical properties. For example, introducing a fluorine atom at the 5-position can improve metabolic stability and cell permeability.[12]

-

Analogs and Bioisosteres: Replacement of the pyrimidine ring with other heterocyclic systems, such as pyridine, can lead to compounds with altered selectivity profiles. The choice of the heterocyclic core is a critical determinant of the overall pharmacological profile.

Table 1: Representative this compound Analogs and their Biological Activities

| Compound ID | Core Scaffold | R1 | R2 | Biological Target | IC50/EC50 (nM) | Reference |

| 1 | 4-Methoxypyridine | -H | Complex side chain | MCT4 | 10 | [5] |

| 2 | 2,4-Diaminopyrimidine | Aryl | Substituted amine | MK2 | 19 | [7] |

| 3 | Pyrimidine | 4-chloro-2-fluorophenyl | Pyrrolidinyl methanone | Aurora A Kinase | 38.6 | [8] |

| 4 | 4-Amino-2-thiopyrimidine | -H | -COOH | Platelet Aggregation | >10,000 | [13] |

Future Directions and Conclusion

The this compound scaffold and its analogs represent a promising and versatile platform for the development of novel therapeutics. The demonstrated activity against a range of important drug targets, including metabolic enzymes and kinases, underscores the potential of this chemical class. Future research in this area should focus on:

-

Expansion of Target Space: Exploring the activity of this scaffold against other emerging drug targets.

-

Structure-Based Drug Design: Utilizing co-crystal structures of derivatives bound to their targets to guide the design of more potent and selective inhibitors.

-

Optimization of ADME Properties: Fine-tuning the physicochemical properties of lead compounds to achieve desirable pharmacokinetic profiles for in vivo efficacy.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-CHLORO-4-METHOXYPYRIMIDINE | 22536-63-6 [amp.chemicalbook.com]

- 4. 2-CHLORO-4-METHOXYPYRIMIDINE | 22536-63-6 [amp.chemicalbook.com]

- 5. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP0274025A2 - Novel antiviral agents - Google Patents [patents.google.com]

- 10. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. biosynth.com [biosynth.com]

- 13. Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Scientist's Guide to Unraveling Molecular Mysteries: Elucidating the Mechanism of Action of 4-Methoxypyrimidine-2-carboxylic acid

Preamble: From Chemical Scaffold to Biological Insight

In the landscape of drug discovery and chemical biology, countless molecules exist as mere entries in a catalog, their biological potential untapped. 4-Methoxypyrimidine-2-carboxylic acid is one such entity. While commercially available as a synthetic building block, its specific mechanism of action (MOA) remains undefined in the public domain.[1][2][3][4] However, the pyrimidine core is a privileged scaffold, forming the backbone of numerous therapeutic agents with activities spanning oncology, virology, and microbiology.[5][6][7][8][9] This inherent potential makes any novel pyrimidine derivative, including our subject molecule, a compelling starting point for investigation.

This guide eschews a rigid template to provide a dynamic, logic-driven framework for elucidating the MOA of a novel chemical entity, using this compound as our central case study. We will navigate from broad phenotypic observations to the precise identification of a molecular target and the subsequent dissection of its downstream signaling pathways. This is a roadmap for transforming a chemical structure into a story of biological function.

Phase 1: Foundational Analysis - Charting the Waters

Before embarking on extensive wet-lab experimentation, a confluence of in silico and broad-spectrum cellular screening is essential. This initial phase is designed to generate tractable hypotheses and narrow the vast field of potential biological activities.

In Silico Profiling: The Digital Hypothesis Generator

Computational tools provide a cost-effective and rapid first pass at predicting a molecule's behavior. The chemical structure of this compound—a pyrimidine ring substituted with a methoxy and a carboxylic acid group—offers distinct features for target prediction.

-

Structural Similarity Analysis: We begin by querying databases like PubChem and ChEMBL for molecules with high structural similarity. The goal is to identify compounds with known biological targets. For instance, the pyrimidine-carboxylic acid motif is present in inhibitors of enzymes like 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), a key enzyme in the bacterial MEP pathway for isoprenoid synthesis.[10] This immediately suggests a potential antibacterial application and a class of enzymes to investigate.

-

Target Prediction Modeling: Platforms like SwissTargetPrediction can forecast potential protein targets based on the ligand's 2D and 3D structure. These algorithms often predict a range of possibilities, from kinases and G-protein coupled receptors to metabolic enzymes. The output for our molecule might suggest an affinity for dihydrofolate reductase or cyclin-dependent kinases, given the prevalence of pyrimidines in inhibitors of these targets.

Phenotypic Screening: Casting a Wide Net

Phenotypic screening allows us to observe the effect of a compound on whole cells or organisms without a preconceived bias about its target. This is a powerful, unbiased approach to uncovering unexpected biological activities.

Experimental Protocol: High-Throughput Cell Viability Screening

-

Cell Line Selection: A diverse panel of human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) and a normal fibroblast cell line (e.g., WI-38) are selected to identify potential anti-proliferative activity and assess selectivity.[8]

-

Plate Preparation: Cells are seeded into 384-well microplates at a predetermined optimal density and allowed to adhere overnight.

-

Compound Treatment: this compound is serially diluted to create a 10-point dose-response curve (e.g., from 100 µM to 5 nM). The compound is then added to the cell plates using an automated liquid handler.

-

Incubation: Plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: A resazurin-based reagent (e.g., CellTiter-Blue) is added to each well. After a 1-4 hour incubation, the fluorescence is read on a plate reader. The fluorescence signal is proportional to the number of viable, metabolically active cells.

-

Data Analysis: The raw fluorescence data is normalized to vehicle-treated controls. The half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression model (log[inhibitor] vs. response).

Interpreting the Data: A potent and selective effect against a particular cancer cell line would strongly guide our subsequent investigations toward an oncological MOA. Conversely, a lack of activity might steer us toward antimicrobial or other applications, as suggested by our in silico analysis.

Phase 2: Target Deconvolution - Finding the "Who"

Assuming our phenotypic screen reveals, for instance, potent and selective anti-proliferative activity in HCT-116 colon cancer cells, our next objective is to identify the direct molecular target(s) responsible for this effect.

Workflow for Target Identification